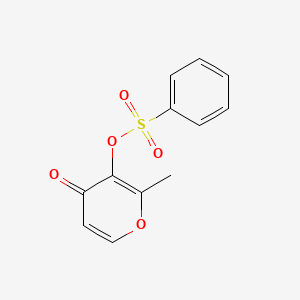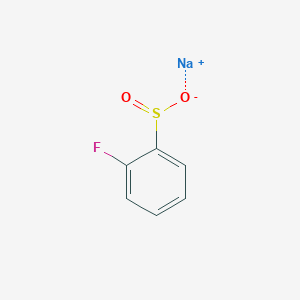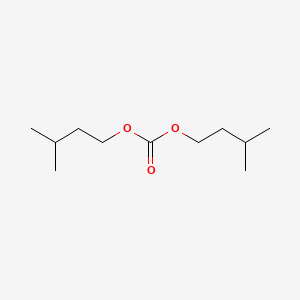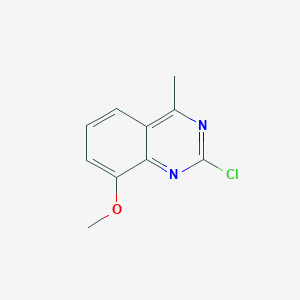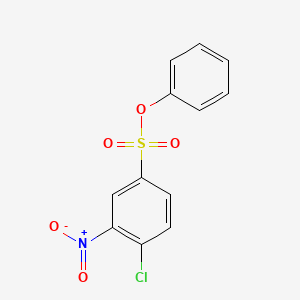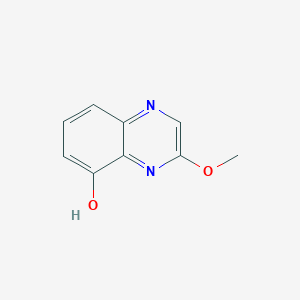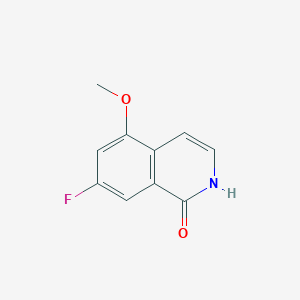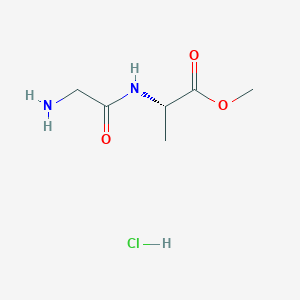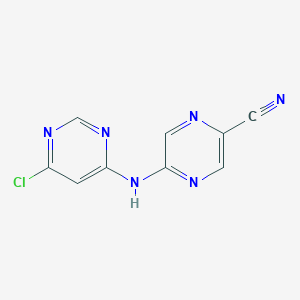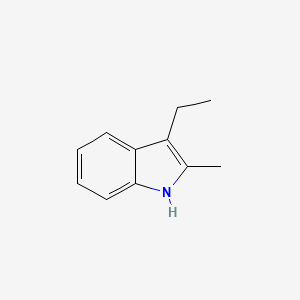
3-ethyl-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their aromatic properties and biological activities, making them important in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.
Bischler-Möhlau Indole Synthesis: This method involves the cyclization of α-bromoacetophenones with anilines in the presence of a base.
Industrial Production Methods: Industrially, indoles can be synthesized using catalytic hydrogenation of indole derivatives or through the use of metal catalysts in various cyclization reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-ethyl-2-methyl-1H-indole can undergo oxidation reactions to form various oxidized products.
Substitution: Electrophilic substitution reactions are common for indoles due to their electron-rich nature.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as indole-3-carboxylic acid.
Reduction Products: Reduced derivatives such as 3-ethyl-2-methylindoline.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals . Biology: Indole derivatives have been studied for their biological activities, including antiviral, anticancer, and antimicrobial properties . Medicine: Indole-based compounds are used in the development of drugs for various diseases, including cancer and infectious diseases . Industry: Indoles are used in the production of dyes, pigments, and fragrances .
Mechanism of Action
The mechanism of action of 3-ethyl-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .
Comparison with Similar Compounds
2-methyl-1H-indole: Similar in structure but lacks the ethyl group at the 3-position.
3-methyl-1H-indole: Similar in structure but lacks the ethyl group at the 2-position.
1H-indole: The parent compound without any substituents.
Uniqueness: 3-ethyl-2-methyl-1H-indole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
35246-18-5 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
UTFUFZSBOJRSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)difluoromethyl)quinoline](/img/structure/B8802949.png)
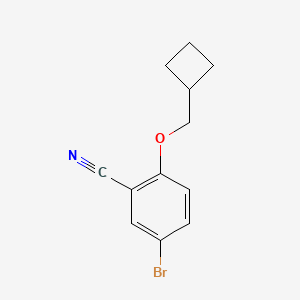
![4-[(4-Chloroanilino)methyl]phenol](/img/structure/B8802959.png)
